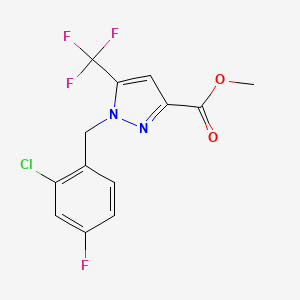
Methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-クロロ-4-フルオロベンジル)-5-(トリフルオロメチル)-1H-ピラゾール-3-カルボン酸メチルは、そのユニークな化学構造と性質で知られる複雑な有機化合物です。この化合物は、トリフルオロメチル基、クロロフルオロベンジル基、およびメチルエステル基が置換されたピラゾール環の存在によって特徴付けられます。その反応性と潜在的な生物活性により、さまざまな科学研究に応用されています。
準備方法
合成経路と反応条件
1-(2-クロロ-4-フルオロベンジル)-5-(トリフルオロメチル)-1H-ピラゾール-3-カルボン酸メチルの合成は、通常、複数の段階を伴います。
ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジケトンを酸性または塩基性条件下で反応させることによって合成できます。
トリフルオロメチル基の導入: トリフルオロメチル基は、トリフルオロメチルヨージドやトリフルオロメタンスルホン酸などの試薬を使用して導入されます。
クロロフルオロベンジル基の付加: このステップは、ピラゾール中間体を2-クロロ-4-フルオロベンジルクロリドと、炭酸カリウムなどの塩基の存在下で反応させることを伴います。
エステル化: 最後のステップは、硫酸などの触媒の存在下で、カルボン酸基をメタノールでエステル化することです。
工業的製造方法
この化合物の工業的製造は、同様の合成経路を伴う可能性がありますが、大規模生産に最適化されています。これには、連続フローリアクターの使用、反応条件の高スループットスクリーニング、および反応の監視と制御のための自動システムの使用が含まれます。
化学反応の分析
反応の種類
1-(2-クロロ-4-フルオロベンジル)-5-(トリフルオロメチル)-1H-ピラゾール-3-カルボン酸メチルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: クロロフルオロベンジル基は、アミンやチオールなどの求核剤との求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムなどの塩基の存在下のアミンなどの求核剤。
主要な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 置換されたピラゾール誘導体の生成。
科学研究における用途
1-(2-クロロ-4-フルオロベンジル)-5-(トリフルオロメチル)-1H-ピラゾール-3-カルボン酸メチルは、さまざまな科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性を研究する。
医学: 疾患の治療における潜在的な治療効果を調査する。
工業: 農薬や医薬品の開発に使用される。
科学的研究の応用
Methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigating its potential therapeutic effects in treating diseases.
Industry: Used in the development of agrochemicals and pharmaceuticals.
作用機序
1-(2-クロロ-4-フルオロベンジル)-5-(トリフルオロメチル)-1H-ピラゾール-3-カルボン酸メチルの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、特定の酵素や受容体の阻害剤として作用し、その活性を調節し、さまざまな生物学的経路に影響を与える可能性があります。正確な分子標的と経路は、特定の用途と使用の状況によって異なります。
類似の化合物との比較
類似の化合物
- 2-クロロ-4-フルオロベンジルアルコール
- 2-クロロ-4’-フルオロベンゾフェノン
- 1-(2-クロロ-4-フルオロベンジル)-3-[2-メチル-3-(トリフルオロメチル)フェニル]イミダゾリジン-2-オン
独自性
1-(2-クロロ-4-フルオロベンジル)-5-(トリフルオロメチル)-1H-ピラゾール-3-カルボン酸メチルは、その特定の官能基の組み合わせにより、独自の化学反応性と生物活性を付与するため、ユニークです。トリフルオロメチル基は、その親油性と代謝安定性を高め、一方、クロロフルオロベンジル基は、分子標的との特定の結合相互作用を提供します。
この化合物のユニークな構造と特性は、科学研究や産業応用において貴重なツールとなっています。
類似化合物との比較
Similar Compounds
- 2-Chloro-4-fluorobenzyl Alcohol
- 2-Chloro-4’-fluorobenzophenone
- 1-(2-Chloro-4-fluorobenzyl)-3-[2-methyl-3-(trifluoromethyl)phenyl]imidazolidin-2-one
Uniqueness
Methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chlorofluorobenzyl group provides specific binding interactions with molecular targets.
This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.
生物活性
Methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound notable for its unique pyrazole structure and diverse biological activities. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H10ClF3N2O2, with a molecular weight of approximately 336.67 g/mol. The compound features a pyrazole ring with a methyl ester functional group and halogen substituents that enhance its lipophilicity, potentially affecting its pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the pyrazole core : Utilizing hydrazine derivatives and appropriate aldehydes.
- Introduction of halogen substituents : Via electrophilic aromatic substitution.
- Esterification : To form the final methyl ester product.
These steps require optimization to ensure high yields and purity, which are critical for subsequent biological evaluations.
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial activity. This compound has been investigated for its potential as an antimicrobial agent, particularly against resistant strains of bacteria and fungi. The presence of trifluoromethyl and chloro groups is believed to enhance its interaction with microbial membranes, leading to increased efficacy.
Antitumor Activity
Research indicates that pyrazole derivatives can exhibit antitumor properties. Compounds structurally similar to this compound have shown promise in inhibiting tumor cell proliferation in vitro. The specific mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .
Study on Antimycobacterial Activity
A recent study explored the efficacy of various pyrazole derivatives against Mycobacterium tuberculosis (Mtb). This compound was included in a screening assay, demonstrating significant activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The compound's mechanism involved targeting specific proteins crucial for mycobacterial survival, highlighting its potential as a therapeutic agent in tuberculosis treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Highlights | Key Biological Activities |
|---|---|---|
| Methyl 1-(4-fluorobenzyl)-5-phenyl-1H-pyrazole-3-carboxylate | Contains a phenyl group instead of a chloro-substituted benzyl group | Exhibits different electronic properties; potential antitumor activity |
| Trifluoromethyl pyrazole derivative | Similar pyrazole core but different substituents | Antimicrobial properties |
| Methyl 3-amino-2-pyrazinecarboxylate | Selective androgen receptor modulator | Potential use in hormonal therapies |
This table illustrates the diversity among pyrazole derivatives and their respective biological activities, emphasizing the unique profile of this compound due to its specific halogenated substituents.
特性
分子式 |
C13H9ClF4N2O2 |
|---|---|
分子量 |
336.67 g/mol |
IUPAC名 |
methyl 1-[(2-chloro-4-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H9ClF4N2O2/c1-22-12(21)10-5-11(13(16,17)18)20(19-10)6-7-2-3-8(15)4-9(7)14/h2-5H,6H2,1H3 |
InChIキー |
MOZOWZLULVEUKU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NN(C(=C1)C(F)(F)F)CC2=C(C=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















